molecular formula C27H24N4O B2944307 N-(4-methoxybenzyl)-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477233-03-7

N-(4-methoxybenzyl)-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2944307
CAS No.: 477233-03-7
M. Wt: 420.516
InChI Key: UQWKAKBDHQVTHH-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolo[2,3-d]pyrimidine derivative with three distinct substituents:

  • C5-substituent: A phenyl group, contributing aromatic π-π stacking capabilities.
  • C7-substituent: A p-tolyl (4-methylphenyl) group, providing steric bulk and lipophilicity.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O/c1-19-8-12-22(13-9-19)31-17-24(21-6-4-3-5-7-21)25-26(29-18-30-27(25)31)28-16-20-10-14-23(32-2)15-11-20/h3-15,17-18H,16H2,1-2H3,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWKAKBDHQVTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCC4=CC=C(C=C4)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxybenzyl)-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C27H24N4O2
  • Molecular Weight : 436.5 g/mol
  • IUPAC Name : 7-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
  • InChI Key : VJERTLQNCZMBJP-UHFFFAOYSA-N

Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine class exhibit significant activity against various biological targets, particularly in cancer therapy. The following mechanisms have been identified:

  • Inhibition of Protein Kinase B (PKB/Akt) :
    • This compound and its analogs have shown to be ATP-competitive inhibitors of PKB, which plays a critical role in cell growth and survival pathways. Selectivity for PKB over other kinases is a key feature, enhancing their therapeutic potential against tumors .
  • Acetylcholinesterase Inhibition :
    • Some derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is relevant in the treatment of Alzheimer's disease. These compounds have shown promising results in both in vitro and in vivo studies, indicating their potential as neuroprotective agents .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various substituents on the pyrrolopyrimidine core. Key findings include:

  • Substituent Effects : Variations in the aromatic rings and the presence of methoxy groups significantly affect the potency and selectivity of these compounds against PKB and AChE. For instance, the introduction of electron-donating groups such as methoxy enhances inhibitory activity .
Substituent PositionEffect on Activity
Para-MethoxyIncreased PKB inhibition
Meta-ChloroDecreased AChE inhibition

Case Studies and Research Findings

  • Antitumor Activity :
    • In vivo studies demonstrated that certain derivatives significantly inhibited tumor growth in xenograft models. For example, compounds with a para-substituted benzyl group displayed enhanced efficacy against human tumor xenografts while maintaining low toxicity levels .
  • Neuroprotective Effects :
    • A study highlighted the neuroprotective effects of pyrrolo[2,3-d]pyrimidine derivatives through AChE inhibition. The most effective compounds showed IC50 values in the low micromolar range, indicating strong potential for treating neurodegenerative conditions .
  • Selectivity Profiles :
    • Detailed kinome profiling revealed that some derivatives exhibited over 28-fold selectivity for PKB compared to closely related kinases like PKA. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic outcomes in cancer treatment .

Chemical Reactions Analysis

Functionalization at the 4-Amino Position

The 4-amino group in the target compound is functionalized via nucleophilic substitution or reductive amination:

  • Amination with 4-methoxybenzylamine :

    • A chloro-pyrrolopyrimidine precursor undergoes amination with 4-methoxybenzylamine under acidic conditions (HCl in ethanol/water) .

    • Optimization Note : Excess HCl (>0.1 equiv) increases reaction rate but risks hydrolysis side products (e.g., 4-hydroxy derivatives) .

Reaction Profile :

EntryHCl (equiv)Time (h)Conversion (%)Side Product (%)
10.1698<1
21.06981

Data adapted from for analogous aminations.

Protection and Deprotection Strategies

The 4-methoxybenzyl group is stable under acidic and basic conditions, making it suitable for multistep syntheses:

  • Benzyl Protection : Used to block reactive sites during functionalization of other positions .

  • Debenzylation : Controlled hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (HCl in EtOH) removes benzyl groups without affecting the methoxy functionality .

Case Study :
In a related compound, debenzylation at 25–30°C minimized dihydro impurity formation (<0.15%) .

Palladium-Catalyzed Cross-Couplings

  • Suzuki-Miyaura Coupling : Used to install aryl groups at positions 5 and 7 (e.g., phenyl and para-tolyl) .

  • Buchwald-Hartwig Amination : Applied for introducing nitrogen-containing substituents at position 4 .

Acid-Catalyzed Solvolysis

  • Hydrochloric acid promotes ethanolysis in competing reactions, necessitating precise stoichiometric control to avoid 4-ethoxy byproducts .

Stability and Reactivity Insights

  • Hydrolytic Sensitivity : The 4-amino group is prone to hydrolysis under strongly acidic conditions, forming 7H-pyrrolo[2,3-d]pyrimidin-4-ol derivatives .

  • Thermal Stability : The target compound decomposes above 280°C, as observed in related structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrolo[2,3-d]pyrimidines are a versatile scaffold in medicinal chemistry. Below is a systematic comparison of the target compound with key analogs, focusing on structural features, biological activities, and synthetic yields.

Structural and Functional Group Comparisons

Compound N4-Substituent C5-Substituent C7-Substituent Key Modifications
Target Compound 4-Methoxybenzyl Phenyl p-Tolyl (4-methylphenyl) Balances lipophilicity (p-tolyl) and solubility (methoxybenzyl).
N-Benzyl-7-(4-methylphenyl)-5-phenyl analog () Benzyl Phenyl 4-Methylphenyl Lacks methoxy group; reduced solubility but retained aromatic interactions.
N-(3-Chloro-4-methoxyphenyl)-7-(4-methylphenyl)-5-phenyl analog () 3-Chloro-4-methoxyphenyl Phenyl 4-Methylphenyl Chlorine introduces electronegativity; potential for halogen bonding in targets.
N4-(4-Methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine () 4-Methoxyphenyl H H Simplified structure; lower steric hindrance but reduced target affinity.
N-(4-Chlorobenzyl)-7-(4-nitrobenzyl) analog () 4-Chlorobenzyl H 4-Nitrobenzyl Nitro group enhances electron-withdrawing effects; may improve kinase inhibition.

Key Research Findings and Implications

Substituent Effects: The 4-methoxybenzyl group enhances solubility compared to unsubstituted benzyl analogs (e.g., vs. 16) .

Activity Trends :

  • Compounds with electron-donating groups (e.g., methoxy) at N4 show improved kinase inhibition, while electron-withdrawing groups (e.g., nitro, chloro) enhance antimicrobial activity .

Synthetic Challenges :

  • Installing multiple aryl groups (C5/C7) requires precise control of cross-coupling conditions to avoid regioselectivity issues .

Q & A

Q. Methodological Answer :

  • Multi-Step Reaction Design : Follow protocols for pyrrolo[2,3-d]pyrimidine core formation, such as coupling ethyl cyanoacetate with halogenated intermediates (e.g., bromo-dimethoxyethane) to generate precursors .
  • Catalytic Systems : Use Pd/C, CuI, or microwave-assisted conditions to enhance reaction efficiency, as demonstrated in microwave-tube syntheses (120°C, 5 minutes) .
  • Purification : Employ recrystallization with dichloromethane/hexanes (1:2) or silica gel chromatography for high purity (>99% by HPLC) .
  • Yield Optimization : Adjust stoichiometry (e.g., 1.05 eq. trimethylsilylacetylene) and monitor reactions via TLC (Rf ~0.45 in ethyl acetate/triethylamine/hexanes) .

What advanced techniques validate the structural integrity of this compound?

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic peaks (e.g., 4-CH3_3 at δ 2.52 ppm, methoxy groups at δ 3.70 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C24_{24}H26_{26}N4_4O2_2: calc. 402.204, found 402.205) .
  • X-Ray Crystallography : Resolve crystal structures using single-crystal X-ray diffraction (e.g., space group P21_1/c, R factor <0.06) for absolute configuration verification .

What in vitro/in vivo models are suitable for evaluating its antitumor activity?

Q. Methodological Answer :

  • Tubulin Polymerization Assays : Quantify inhibition of microtubule assembly using purified tubulin (IC50_{50} values <1 µM in analogous compounds) .
  • Cell-Based Assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing IC50_{50} values against reference drugs like paclitaxel .
  • In Vivo Models : Use xenograft mouse models (e.g., subcutaneous tumor implantation) to assess tumor growth inhibition and pharmacokinetics (dose range: 10–50 mg/kg) .

How do substituent modifications influence biological activity?

Q. Structure-Activity Relationship (SAR) Insights :

  • Methoxy Groups : Para-methoxybenzyl substitutions enhance solubility and binding to hydrophobic pockets (e.g., 83% yield in antitumor analogs) .
  • Aryl Ethyl Chains : Dimethoxy-phenyl ethyl side chains improve antitubulin activity (e.g., compound 6 : 83% yield, IC50_{50} = 0.12 µM) compared to chlorophenyl analogs .
  • Core Rigidity : Methyl groups at position 4 stabilize the pyrrolo-pyrimidine scaffold, reducing metabolic degradation .

How should researchers resolve contradictions in biological activity data?

Q. Methodological Approach :

  • Reproducibility Checks : Repeat assays under standardized conditions (e.g., 37°C, 5% CO2_2) to rule out experimental variability .
  • Purity Validation : Confirm compound purity via HPLC (>99%) and elemental analysis (e.g., C: 71.62% calc. vs. 71.28% found) to exclude impurities as confounding factors .
  • Computational Modeling : Use molecular docking (e.g., Autodock Vina) to predict binding modes and identify steric/electronic mismatches in SAR .

What strategies identify molecular targets beyond tubulin?

Q. Target Identification Workflow :

  • Affinity Chromatography : Immobilize the compound on sepharose beads to pull down interacting proteins from cell lysates .
  • CRISPR/Cas9 Screening : Perform genome-wide knockout screens to identify synthetic lethal genes .
  • Proteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify changes in protein expression post-treatment .

How can researchers resolve crystal structures for structural verification?

Q. Crystallography Protocol :

  • Crystallization : Grow single crystals in DMF/water (1:1) at 25°C, optimizing via vapor diffusion .
  • Data Collection : Use a synchrotron source (λ = 0.71073 Å) to collect high-resolution data (≤1.0 Å) .
  • Refinement : Apply SHELXL for structure refinement, ensuring R-factor convergence (<0.05) and validating with CCDC deposition .

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